Olodanrigan (EMA401): A Technical Whitepaper on a Novel Angiotensin II Type 2 Receptor Antagonist for Neuropathic Pain
Olodanrigan (EMA401): A Technical Whitepaper on a Novel Angiotensin II Type 2 Receptor Antagonist for Neuropathic Pain
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Olodanrigan (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed as a novel, non-opioid analgesic, its therapeutic potential was investigated for chronic neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).[4][5] The mechanism of action centers on the inhibition of the AT2R signaling cascade, which is implicated in neuronal hyperexcitability and pain signal potentiation.[2] Despite promising initial clinical data, the development of Olodanrigan was discontinued due to preclinical safety signals related to long-term liver toxicity.[4][5][6] This document provides an in-depth technical overview of Olodanrigan, summarizing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols.
Core Drug Profile
Olodanrigan was developed by Spinifex Pharmaceuticals and later acquired by Novartis.[4] It is a small molecule belonging to the tetrahydroisoquinoline class of compounds.[4]
| Parameter | Description | References |
| Generic Name | Olodanrigan | [4] |
| Synonyms | EMA401, PD-126055, (S)-EMA400 | [1][2] |
| Drug Class | Analgesic; Small molecule; Tetrahydroisoquinoline | [4] |
| Mechanism of Action | Selective Angiotensin II Type 2 Receptor (AT2R) Antagonist | [1][2][4] |
| Developer | Novartis (previously Spinifex Pharmaceuticals) | [4] |
| Highest Development Phase | Phase 2; Discontinued | [4] |
| Target Indications | Neuropathic Pain, Postherpetic Neuralgia, Painful Diabetic Neuropathy | [4] |
Mechanism of Action
Olodanrigan exerts its analgesic effects by selectively blocking the Angiotensin II Type 2 Receptor (AT2R).[1][2] In pathological pain states, Angiotensin II (AngII) signaling through AT2R in dorsal root ganglion (DRG) neurons is augmented. This leads to the activation of downstream kinases, specifically p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2][3] The activation of the MAPK pathway contributes to neuronal hyperexcitability and the sprouting of DRG neurons, key cellular mechanisms underlying the establishment and maintenance of neuropathic pain.[1][2] Olodanrigan inhibits this cascade, thereby reducing neuronal sensitization and pain signaling.[2] Some evidence also suggests the involvement of AngII/NGF/TRPV1-convergent pathways.[2]
Caption: Proposed mechanism of action for Olodanrigan in neuropathic pain.
Preclinical Data
Olodanrigan's efficacy was evaluated in established rodent models of neuropathic pain.
| Model | Species | Dose & Route | Key Finding | References |
| Chronic Constriction Injury (CCI) | Rat | 10 mg/kg; p.o. | Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury. | [1][2] |
| Varicella Zoster Virus (VZV) Model | Rat | 0.03 - 1 mg/kg | Dose-dependent anti-allodynic efficacy. ED50 of 0.41 mg/kg. | [5][7] |
Clinical Development
Olodanrigan progressed to Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, all trials were terminated prematurely by Novartis in 2019 following the emergence of potential long-term liver toxicity in a preclinical monkey study.[4][6][8]
Efficacy Data
An initial Phase 2a study in PHN patients showed statistically significant pain reduction.[9] However, subsequent larger Phase 2 studies were unable to confirm efficacy due to early termination.[6][10]
| Study ID | Indication | Treatment Arm | Placebo Arm | Endpoint | Result | p-value | References |
| EMA401-003 | Postherpetic Neuralgia (PHN) | Olodanrigan 100 mg b.i.d. (n=~92) | Placebo (n=~91) | Mean change in pain score after 4 weeks | -2.29 | -1.60 | 0.0066 |
| EMPADINE (CEMA401A2202) | Painful Diabetic Neuropathy (PDN) | Olodanrigan 100 mg b.i.d. | Placebo | LS Mean change in NRS from baseline to Week 12 | -0.4 (95% CI: -1.2, 0.5) | N/A | 0.400 |
Safety and Tolerability
In human trials, Olodanrigan was generally well-tolerated for the treatment duration studied.[6] The adverse events reported were mostly mild to moderate.[10]
| Adverse Event (TEAE) | Olodanrigan 100 mg (%) | Placebo (%) | Study | References |
| Nasopharyngitis | 5.8 | 9.1 | EMPADINE | [10] |
| Headache | 5.8 | 6.1 | EMPADINE | [10] |
| Increased Lipase | 8.7 | 0 | EMPADINE | [10] |
| Upper Abdominal Pain | 7.2 | 0 | EMPADINE | [10] |
Pharmacokinetics and Metabolism
Non-clinical studies in rats characterized the disposition of Olodanrigan.
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Absorption & Distribution: The drug is rapidly absorbed and primarily distributed to tissues involved in absorption and elimination, such as the gastrointestinal tract, liver, and kidney.[11]
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Metabolism: Olodanrigan is metabolically unstable in hepatocytes across investigated species. The primary metabolic pathway is direct acylglucuronidation.[11] Minor pathways include dealkylation and hydroxylation.[11]
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Elimination: The majority of the dose (approximately 95%) is eliminated via bile.[11] A significant portion of the eliminated drug is in the form of the direct acylglucuronide (around 40% of the dose), which is subsequently hydrolyzed by intestinal flora back to the active parent drug, suggesting potential for enterohepatic recirculation.[11]
Caption: Pharmacokinetic pathway of Olodanrigan in preclinical models.
Key Experimental Protocols
In Vitro Treatment of Rat DRG Neurons
This protocol describes the methodology for assessing the effect of Olodanrigan on Angiotensin II-stimulated DRG neurons.
Objective: To determine if Olodanrigan can block the effects of Angiotensin II on primary sensory neurons in vitro.
Methodology:
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Cell Culture: Isolate Dorsal Root Ganglia (DRG) from rats and establish primary neuronal cultures. Plate neurons and allow them to adhere and extend neurites for 48 hours.
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Treatment Groups: Prepare media for the following treatment conditions (in duplicate):
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Vehicle Control (0)
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Angiotensin II (AngII) at 10 nM
-
Olodanrigan alone at 100 nM
-
AngII (10 nM) + Olodanrigan (10 nM)
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AngII (10 nM) + Olodanrigan (100 nM)
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Nerve Growth Factor (NGF) at 100 ng/ml (Positive control for neurite sprouting/sensitization)
-
-
Incubation: Treat the plated DRG neurons with the prepared media and incubate for 30 minutes at 37°C.
-
Fixation: Following incubation, fix the cells with 4% Paraformaldehyde (PFA) for 30 minutes at room temperature.
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Analysis: Proceed with immunostaining for markers of neuronal activation or morphology (e.g., p-MAPK, β-III tubulin) to analyze treatment effects via microscopy.[2]
Caption: In vitro experimental workflow for testing Olodanrigan on DRG neurons.
In Vivo Chronic Constriction Injury (CCI) Model
This protocol outlines the in vivo assessment of Olodanrigan's analgesic efficacy in a rat model of neuropathic pain.
Objective: To evaluate the effect of orally administered Olodanrigan on pain behaviors in rats following nerve injury.
Methodology:
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Model Induction: Anesthetize adult rats and induce a chronic constriction injury (CCI) to the sciatic nerve of one hind limb.
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Post-Operative Recovery: Allow animals to recover. The development of neuropathic pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia) typically occurs over several days.
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Treatment: On day 14 post-injury, administer Olodanrigan orally (p.o.) at a dose of 10 mg/kg. A vehicle control group should be run in parallel.
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Behavioral Testing: At a specified time post-dosing, assess pain responses. The Paw Withdrawal Latency (PWL) to a thermal stimulus is a key measure.
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Data Analysis: Compare the PWL of the Olodanrigan-treated group to the vehicle-treated group. A significant increase in PWL in the treated group indicates an analgesic effect.[1]
Conclusion
Olodanrigan is a selective AT2R antagonist that demonstrated a sound mechanistic rationale and initial clinical efficacy for the treatment of neuropathic pain. Its development highlighted the potential of the AT2R as a novel non-opioid target for analgesia. However, the program was ultimately halted due to unforeseen long-term toxicity in preclinical models, a critical reminder of the challenges in drug development. The data and protocols summarized herein provide a comprehensive technical foundation for researchers interested in the AT2R pathway, neuropathic pain mechanisms, and the legacy of the Olodanrigan program.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olodanrigan - Novartis - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. olodanrigan (EMA401) / Novartis [delta.larvol.com]
- 8. novctrd.com [novctrd.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Non-clinical characterization of the disposition of EMA401, a novel small molecule angiotensin II type 2 receptor (AT2R) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
